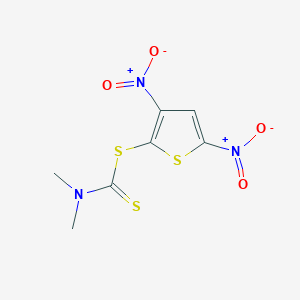![molecular formula C11H12N2O5S B14528490 Benzenesulfonic acid, 4-[(1-acetyl-2-oxopropyl)azo]- CAS No. 62383-58-8](/img/structure/B14528490.png)
Benzenesulfonic acid, 4-[(1-acetyl-2-oxopropyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-[(1-acetyl-2-oxopropyl)azo]- is an organosulfur compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a sulfonic acid group attached to a benzene ring, along with an azo group linked to an acetyl-oxopropyl moiety. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The sulfonation process is carried out using concentrated sulfuric acid, which reacts with benzene to form benzenesulfonic acid . The azo group is then introduced through a diazotization reaction, where an amine precursor is treated with nitrous acid to form a diazonium salt, which subsequently reacts with the acetyl-oxopropyl group to yield the final product.
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, 4-[(1-acetyl-2-oxopropyl)azo]- is typically carried out in large-scale reactors under controlled conditions. The sulfonation reaction is performed at elevated temperatures to ensure complete conversion of benzene to benzenesulfonic acid. The diazotization and subsequent coupling reactions are also optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-[(1-acetyl-2-oxopropyl)azo]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 4-[(1-acetyl-2-oxopropyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-[(1-acetyl-2-oxopropyl)azo]- involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic interactions with amino acid residues, while the azo group can participate in redox reactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: Another aromatic sulfonic acid with similar properties.
p-Toluenesulfonic acid: A sulfonic acid derivative with a methyl group attached to the benzene ring.
Phenylsulfonic acid: A simpler aromatic sulfonic acid without the azo group.
Uniqueness
Benzenesulfonic acid, 4-[(1-acetyl-2-oxopropyl)azo]- is unique due to the presence of both the sulfonic acid and azo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62383-58-8 |
|---|---|
Molecular Formula |
C11H12N2O5S |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
4-(2,4-dioxopentan-3-yldiazenyl)benzenesulfonic acid |
InChI |
InChI=1S/C11H12N2O5S/c1-7(14)11(8(2)15)13-12-9-3-5-10(6-4-9)19(16,17)18/h3-6,11H,1-2H3,(H,16,17,18) |
InChI Key |
IUYXGGNAXAHJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzoic acid;7-oxabicyclo[4.1.0]hepta-2,4-dien-2-ylmethanol](/img/structure/B14528443.png)
![4',5',6',7'-Tetraphenylspiro[cycloheptane-1,3'-indazole]](/img/structure/B14528444.png)






![N,N'-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-ethylbenzamide]](/img/structure/B14528488.png)
